Structural Differentiation: 5-Aryloxy vs. 5-Amino vs. 5-Chloro Substitution Patterns
CAS 1597781-28-6 incorporates a 5-[(6-methylpyridin-3-yl)oxy] substituent that is structurally distinct from the 5-methylamino analog (CAS 98796-09-9, a PCAF/GCN5 bromodomain chemical probe with reported cellular target engagement [1]) and the 4,5-dichloro precursor scaffold (CAS 933-76-6). Patent literature (US 8,859,547) demonstrates that 5-aryloxy pyridazinones bearing heteroaryl ethers at this position are inhibitors of Met tyrosine kinase, with the aryloxy group participating in critical hinge-region hydrogen bonding [2]. The 6-methylpyridin-3-yl moiety provides a distinct hydrogen-bond acceptor (pyridine N) and lipophilic methyl substituent compared to simpler phenoxy or halo substituents. No direct biological activity data for CAS 1597781-28-6 is publicly available at the time of this analysis.
| Evidence Dimension | 5-position substituent identity and target engagement class |
|---|---|
| Target Compound Data | 5-[(6-methylpyridin-3-yl)oxy] (heteroaryl ether; MW 251.67; no published IC50/Ki data) |
| Comparator Or Baseline | 5-methylamino analog (CAS 98796-09-9): PCAF/GCN5 bromodomain probe; 5-chloro analog (CAS 933-76-6): synthetic intermediate; 5-phenyl analog: simpler aryl |
| Quantified Difference | 5-methylamino analog: ≥18,000-fold selectivity over BET bromodomains, PCAF bromodomain co-crystal structure available (PDB 5MKX, 1.68 Å) [1]. 5-aryloxy class: Met kinase inhibition demonstrated in patent examples [2]. No quantitative data available for CAS 1597781-28-6. |
| Conditions | Structural comparison based on substituent identity; biological data from published patent and PDB entries for comparator compounds only. |
Why This Matters
The 5-aryloxy substitution pattern directs the compound toward kinase inhibitor chemical space, whereas the 5-amino analog is a bromodomain probe; researchers must select the appropriate scaffold based on the intended target class.
- [1] PDB entry 5MKX. PCAF bromodomain with 4-chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one. Resolution 1.68 Å. Chemical probe with high solubility, cellular target engagement, and ≥18,000-fold selectivity over BET family. 2016. View Source
- [2] Merck Patent GmbH. Pyridazinone derivatives. US Patent 8,859,547. Compounds of formula I, including 5-aryloxy pyridazinones, are inhibitors of tyrosine kinases, in particular Met kinase. Filed 2010, granted 2014. View Source
